3-(1-(furan-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “3-(1-(furan-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a furan ring attached to a piperidine ring through a carbonyl group, which is further attached to a pyrido[2,3-d]pyrimidine-2,4-dione moiety .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group . An improved synthesis method has been reported, which uses DMF as a solvent, I 2 (10 mol%) and a 30 minutes reaction time compared to 15 h for classic conventional heating .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and the general rules of organic chemistry. It contains a furan ring, a piperidine ring, and a pyrido[2,3-d]pyrimidine-2,4-dione moiety .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The furan ring, the carbonyl group, and the pyrido[2,3-d]pyrimidine-2,4-dione moiety can all participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. It is likely to be a solid at room temperature . The NMR spectrum data provided in the search results can be used to further analyze its structure .Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the synthesis of functionalized pyrimidine derivatives, including compounds related to "3-(1-(furan-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione". These compounds are synthesized through reactions involving furan-2,3-diones and semicarbazones or thiosemicarbazones, yielding pyrimidine derivatives with potential applications in material science and pharmaceuticals (Akçamur et al., 1988), (Sarıpınar et al., 2006).
Biological Applications
Several studies have investigated the anticancer activities of pyrimidin-2,4-dione derivatives. These compounds, including ones structurally similar to "this compound", have shown promise in anticancer research due to their activity against human tumor cell lines (Singh & Paul, 2006).
Advanced Synthetic Pathways
Research on synthesizing furo[3,4-d]pyrimidine-2,4-diones, which are structurally related to the compound , has demonstrated efficient synthetic pathways. These methods involve the Curtius rearrangement and subsequent reactions with amines, leading to a variety of heterocycles with potential pharmaceutical applications (De Coen et al., 2015).
Mechanistic Insights
Studies have also provided mechanistic insights into the reactions involving furan-3-ones and diamine derivatives, leading to the synthesis of pyrrol-2-ylidene acetates. These insights are crucial for the development of novel synthetic methodologies and the exploration of new chemical spaces (Sacmacl et al., 2012).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation.
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, which could potentially lead to cell cycle arrest and apoptosis .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from g1 phase to s phase . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
Similar compounds have shown significant inhibitory activity against various cell lines, suggesting good bioavailability .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . This suggests that the compound could potentially induce cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Properties
IUPAC Name |
3-[1-(furan-2-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-15-12-3-1-7-18-14(12)19-17(24)21(15)11-5-8-20(9-6-11)16(23)13-4-2-10-25-13/h1-4,7,10-11H,5-6,8-9H2,(H,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVRAKHFKCAMAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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